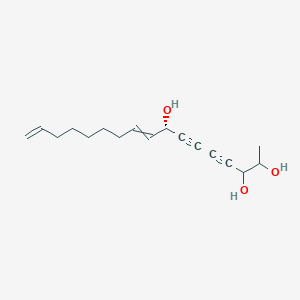
(8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol is a polyacetylene compound characterized by its unique structure, which includes multiple double and triple bonds along with hydroxyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the Carbon Backbone: This step involves the construction of the heptadeca backbone through reactions such as coupling and cyclization.
Introduction of Double and Triple Bonds:
Hydroxylation: The addition of hydroxyl groups at specific positions is usually done through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure precise control over reaction conditions and yield optimization.
化学反应分析
Types of Reactions
(8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double and triple bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like thionyl chloride for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or other substituted derivatives.
科学研究应用
(8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple double and triple bonds, along with hydroxyl groups, allow it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes.
相似化合物的比较
Similar Compounds
(8S)-Deca-4,6-diyne-1,8-di-O-β-D-glucopyranoside: Another polyacetylene with similar structural features.
(7R,8S,7′E)-4-hydroxy-3,5′-dimethoxy-7,4′-epoxy-8,3′-neolign-7′-ene-9,9′-diol 9′-ethyl ether: A compound with similar hydroxyl and alkyne functionalities.
Uniqueness
(8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol is unique due to its specific arrangement of double and triple bonds along with hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
870990-64-0 |
|---|---|
分子式 |
C17H24O3 |
分子量 |
276.4 g/mol |
IUPAC 名称 |
(8S)-heptadeca-9,16-dien-4,6-diyne-2,3,8-triol |
InChI |
InChI=1S/C17H24O3/c1-3-4-5-6-7-8-9-12-16(19)13-10-11-14-17(20)15(2)18/h3,9,12,15-20H,1,4-8H2,2H3/t15?,16-,17?/m0/s1 |
InChI 键 |
BEZRAMBFCSSHHE-CGZBRXJRSA-N |
手性 SMILES |
CC(C(C#CC#C[C@H](C=CCCCCCC=C)O)O)O |
规范 SMILES |
CC(C(C#CC#CC(C=CCCCCCC=C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



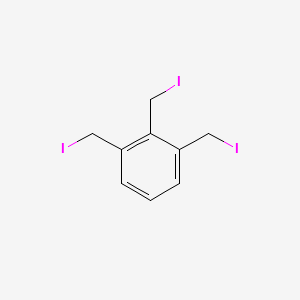
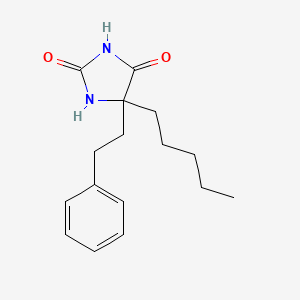
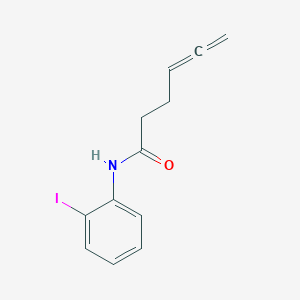
![{1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid](/img/structure/B14192147.png)
![4,5-Bis[2-methyl-5-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14192159.png)
![1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B14192165.png)
![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)

![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
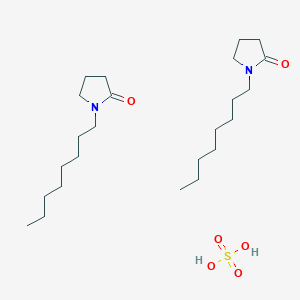
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14192214.png)

![1-[(1R)-3-Chloro-1-phenylpropyl]-1H-indole](/img/structure/B14192223.png)
